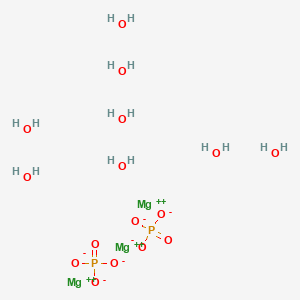

Magnesium phosphate, tribasic, octahydrate

Description

Broad Context of Metal Phosphate (B84403) Chemistry

Metal phosphates are a diverse and significant class of inorganic compounds, comprising a metal cation and a phosphate anion (PO₄³⁻). Their structural versatility, which ranges from simple salts to complex three-dimensional open-frameworks and layered networks, allows for a wide array of applications. nih.govmdpi.com These materials are integral to numerous fields, including catalysis, biomedical applications, and materials science. nih.govmdpi.com In catalysis, for instance, the acidic nature and high surface area of certain metal phosphates, like vanadium phosphates, make them effective in various organic transformations. acs.org The ability of metal phosphates to act as ion exchangers and intercalate molecules has led to their use in separation processes and as proton conductors in fuel cells. nih.govtandfonline.com Their inherent stability, both thermal and chemical, also makes them suitable for creating robust coatings and composites. aip.org

Significance of Hydrated Magnesium Phosphates within Materials Science

Within the broader family of metal phosphates, hydrated magnesium phosphates have garnered considerable attention in materials science due to their unique properties and biocompatibility. rsc.org Both magnesium and phosphorus are essential elements in the human body, making their compounds particularly promising for biomedical applications. rsc.orgrsc.org One of the most prominent applications is in the formulation of magnesium phosphate cements (MPCs). frontiersin.orgacs.org These cements are known for their rapid setting times, high early strength, and good biocompatibility, positioning them as alternatives to traditional calcium phosphate cements for bone repair and regeneration. acs.orgnih.govmdpi.com

The hydration process is central to the function of these materials, as the reaction between a magnesium source (like magnesium oxide) and a phosphate solution forms a hardened matrix of hydrated magnesium phosphate crystals. nih.gov This process allows MPCs to be used as injectable and moldable pastes for filling bone defects in orthopedic and dental applications. nih.gov Furthermore, magnesium phosphate coatings are being explored for biodegradable metal implants, such as those made from magnesium alloys, to control degradation rates and improve biocompatibility. researchgate.net

Specific Focus on Magnesium Phosphate, Tribasic, Octahydrate (Mg₃(PO₄)₂·8H₂O) as a Model System

This compound (Mg₃(PO₄)₂·8H₂O) serves as an excellent model system for studying the fundamental aspects of hydrated metal phosphates. This specific hydrate (B1144303), which occurs naturally as the mineral bobierrite, has a well-defined chemical composition and crystal structure, making it ideal for detailed research. mindat.org Its predictable synthesis and thermal decomposition pathways provide a clear framework for investigating hydration and dehydration mechanisms in phosphate-based materials. researchgate.net

The study of Mg₃(PO₄)₂·8H₂O allows researchers to understand the intricate relationships between crystal structure, water content, and material properties. For example, its thermal decomposition has been studied to determine the kinetics of dehydration, a process critical to the performance of phosphate-based cements and ceramics at elevated temperatures. nih.govresearchgate.net By focusing on this specific, well-characterized compound, scientists can gain fundamental insights applicable to the broader class of hydrated magnesium phosphates and inform the design of new materials for advanced applications in medicine and construction. frontiersin.orgacs.org

Detailed Compound Data: this compound

Below are detailed tables summarizing the key properties and structural information for Mg₃(PO₄)₂·8H₂O.

Table 1: Chemical and Physical Properties

This table outlines the fundamental chemical and physical characteristics of the compound.

| Property | Value | Source(s) |

| Chemical Formula | Mg₃(PO₄)₂·8H₂O | nih.gov |

| Molecular Weight | 406.98 g/mol | nih.gov |

| Synonyms | Trimagnesium diphosphate (B83284) octahydrate, Bobierrite | wikipedia.org |

| Appearance | White crystalline powder | wikipedia.org |

| Solubility | Insoluble in water; Soluble in dilute acids | wikipedia.org |

| Natural Occurrence | Mineral Bobierrite | mindat.orgwikipedia.org |

Table 2: Crystallographic Data

This table provides detailed information on the crystal structure of Mg₃(PO₄)₂·8H₂O, based on its mineral form, bobierrite. geoscienceworld.orggeoscienceworld.org

| Parameter | Value | Source(s) |

| Crystal System | Monoclinic | mindat.org |

| Space Group | C2/c | geoscienceworld.orggeoscienceworld.orgarizona.edu |

| Lattice Constants | a = 4.667 Å, b = 27.926 Å, c = 10.067 Å | mindat.orggeoscienceworld.org |

| β Angle | 105.01° | mindat.orggeoscienceworld.org |

| Formula Units (Z) | 4 | geoscienceworld.orggeoscienceworld.org |

| Structure | Consists of complex sheets formed by octahedrally coordinated Mg atoms linked by PO₄ tetrahedra. geoscienceworld.orgarizona.edu | geoscienceworld.orgarizona.edu |

Table 3: Synthesis and Thermal Properties

This table details common synthesis methods and the thermal behavior of the compound.

| Property | Description | Source(s) |

| Synthesis Method 1 | Reaction of monomagnesium phosphate tetrahydrate with magnesium hydroxide (B78521): Mg(H₂PO₄)₂·4H₂O + 2 Mg(OH)₂ → Mg₃(PO₄)₂·8H₂O | wikipedia.org |

| Synthesis Method 2 | Reaction of an aqueous solution of magnesium sulfate (B86663) with dibasic sodium phosphate, made weakly alkaline. | google.com |

| Thermal Decomposition | Dehydrates upon heating. The onset of decomposition begins around 140-150°C. The anhydrous form, Mg₃(PO₄)₂, is obtained at approximately 400°C. wikipedia.orgcore.ac.uk | wikipedia.orgcore.ac.uk |

| Decomposition Reaction | Mg₃(PO₄)₂·8H₂O → Mg₃(PO₄)₂ + 8H₂O |

Properties

IUPAC Name |

trimagnesium;diphosphate;octahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Mg.2H3O4P.8H2O/c;;;2*1-5(2,3)4;;;;;;;;/h;;;2*(H3,1,2,3,4);8*1H2/q3*+2;;;;;;;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOMDCAYSCWFERX-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H16Mg3O16P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50158722 | |

| Record name | Magnesium phosphate, tribasic, octahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50158722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13446-23-6 | |

| Record name | Magnesium phosphate, tribasic, octahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium phosphate, tribasic, octahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50158722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, magnesium salt (2:3), octahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM PHOSPHATE, TRIBASIC, OCTAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3T2D7456C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Crystallization Science

Controlled Synthesis of Magnesium Phosphate (B84403), Tribasic, Octahydrate

The controlled synthesis of magnesium phosphate, tribasic, octahydrate (Mg₃(PO₄)₂·8H₂O) is a nuanced process, governed by a complex interplay of chemical reactions and physical parameters. Achieving a high-purity, crystalline product with uniform morphology necessitates precise control over the synthetic environment. Advanced methodologies have evolved from simple precipitation to more sophisticated techniques that allow for targeted phase control and manipulation of crystal characteristics.

The formation of tribasic magnesium phosphate octahydrate from aqueous solutions is fundamentally a precipitation process. The specific reaction pathway, however, can vary significantly depending on the chosen precursors, leading to differences in reaction kinetics, yield, and product purity.

Direct precipitation is the most conventional method for synthesizing tribasic magnesium phosphate octahydrate. This approach involves the reaction of a soluble magnesium salt with a soluble phosphate source in an aqueous medium. A common historical method involves reacting an aqueous solution of magnesium sulfate (B86663) with dibasic sodium phosphate, made weakly alkaline with sodium bicarbonate. google.com Another established pathway is the hydrolysis of dibasic magnesium phosphate (MgHPO₄·3H₂O) by boiling it in a large volume of water. google.com

Mg(H₂PO₄)₂ + 2Mg(OH)₂ + 6H₂O → Mg₃(PO₄)₂·8H₂O

In this process, the monomagnesium phosphate solution is typically added to the magnesium hydroxide (B78521) slurry over a period of 5 to 7 hours at a controlled temperature to ensure the reaction proceeds to completion, yielding the desired octahydrate product. google.com

The choice of precursors directly influences the reaction conditions and the final product. For instance, reacting magnesium oxide (MgO) with orthophosphoric acid (H₃PO₄) at different pH values can lead to different hydrated phases of magnesium phosphate. researchgate.net

| Magnesium Precursor | Phosphate Precursor | Typical Reaction Conditions | Resulting Phase(s) |

| Magnesium Sulfate (MgSO₄) | Dibasic Sodium Phosphate (Na₂HPO₄) | Weakly alkaline solution | Tribasic Magnesium Phosphate Octahydrate |

| Magnesium Hydroxide (Mg(OH)₂) | Monobasic Monomagnesium Phosphate (Mg(H₂PO₄)₂) | Temp: 35-70°C, pH: 6.7-6.9 | High-purity Tribasic Magnesium Phosphate Octahydrate google.com |

| Magnesium Oxide (MgO) | Orthophosphoric Acid (H₃PO₄) | pH dependent | Newberyite (MgHPO₄·3H₂O) or Magnesium Phosphate Hydrate (B1144303) (Mg₃(PO₄)₂·22H₂O) researchgate.net |

To achieve greater control over crystallinity, particle size, and phase purity, hydrothermal and sol-gel methods have been explored for the synthesis of magnesium phosphates.

Hydrothermal synthesis involves carrying out the crystallization process in an aqueous solution at elevated temperatures and pressures in a sealed vessel, known as an autoclave. mdpi.com This technique can facilitate the formation of well-defined crystalline structures that may not be accessible under standard atmospheric conditions. mdpi.com While hydrothermal methods have been successfully used to prepare various magnesium phosphate phases, including organically templated layered structures and magnesium pyrophosphate, precise control of parameters is essential to selectively crystallize the tribasic octahydrate phase. researchgate.net The elevated temperatures can influence the hydration state of the final product. For example, hydrothermal conditions (165–180°C) can favor the formation of magnesium pyrophosphate from magnesium salts and orthophosphate. researchgate.net

The sol-gel process is a wet-chemical technique used to produce solid materials from small molecules. nih.gov The process involves the conversion of a solution system (the 'sol') into a solid-phase network (the 'gel'). nih.gov For magnesium phosphate synthesis, this would typically involve using precursors like magnesium and phosphate alkoxides or salts. While widely used for synthesizing magnesium-doped biphasic calcium phosphates and other ceramic materials, its application for the direct synthesis of the specific tribasic octahydrate phase is less documented. nih.govresearchgate.net The primary advantage of the sol-gel method lies in its ability to achieve high homogeneity at the molecular level and control over particle size and morphology at low temperatures. nih.gov However, careful control of hydrolysis and condensation reactions is required to prevent the formation of amorphous products or undesired crystalline phases. researchgate.net

The nature of the starting materials and precipitating agents has a strong influence on the structure and composition of the resulting magnesium phosphate. researchgate.net Research has shown that altering the magnesium and phosphate sources can lead to the formation of different products, such as orthophosphates or pyrophosphates. researchgate.net

A systematic study investigating various synthetic variables demonstrated these effects. For example, using different magnesium salts like magnesium chloride (MgCl₂·6H₂O), magnesium sulfate (MgSO₄·7H₂O), or magnesium nitrate (B79036) (Mg(NO₃)₂·6H₂O) in combination with phosphate sources such as phosphoric acid (H₃PO₄), disodium (B8443419) phosphate (Na₂HPO₄), or diammonium phosphate ((NH₄)₂HPO₄) can yield distinct phases at room temperature. researchgate.net

For example, Mg₃(PO₄)₂·22H₂O, MgHPO₄·3H₂O, and NH₄MgPO₄·H₂O (struvite) can all be prepared depending on the specific reactants used. researchgate.net Upon subsequent calcination, these precursors transform differently; Mg₃(PO₄)₂·22H₂O converts to anhydrous trimagnesium orthophosphate, whereas the others convert to magnesium pyrophosphate (α-Mg₂P₂O₇). researchgate.net This highlights that the selection of precursors is a critical step that dictates the fundamental phosphate structure obtained. researchgate.net

| Magnesium Source | Phosphorus Source | Precipitating Agent | Resulting Hydrated Phase (Room Temp) | Product After Calcination (850°C) |

| Mg(OH)₂ | H₃PO₄ | NaOH | Mg₃(PO₄)₂·22H₂O | Magnesium Orthophosphate (Mg₃(PO₄)₂) researchgate.net |

| MgSO₄ | (NH₄)₂HPO₄ | NH₄OH | NH₄MgPO₄·6H₂O | Magnesium Pyrophosphate (α-Mg₂P₂O₇) researchgate.net |

| MgCl₂ | Na₂HPO₄ | - | MgHPO₄·3H₂O | Magnesium Pyrophosphate (α-Mg₂P₂O₇) researchgate.net |

The pH of the reaction medium is arguably the most critical parameter in the synthesis of magnesium phosphates, as it directly governs the speciation of phosphate ions in solution (H₂PO₄⁻, HPO₄²⁻, PO₄³⁻) and the solubility of the magnesium salts. researchgate.net Precise pH control is therefore essential for selectively forming the desired tribasic octahydrate phase and ensuring its purity.

In a patented process for producing high-purity Mg₃(PO₄)₂·8H₂O, the pH is meticulously maintained between 6.7 and 6.9, with an optimal pH of 6.8. google.com Deviating from this narrow range can lead to the formation of other magnesium phosphate species or incomplete reaction.

Studies on phosphate recovery from solutions have consistently shown that pH plays a significant role. researchgate.netresearchgate.net Alkaline conditions, typically in the pH range of 8 to 10, are often required to shift the chemical equilibrium towards the PO₄³⁻ species, which is necessary for the precipitation of tribasic magnesium phosphate. researchgate.net However, excessively high pH can be detrimental to purity. At pH levels above 8, there is an increased risk of co-precipitating other compounds, particularly if calcium ions are present, which can lead to the formation of calcium phosphates and reduce the quality of the final product. mdpi.com

The effect of pH on the resulting magnesium phosphate phase is pronounced. Research reacting magnesium oxide and orthophosphoric acid has shown that different phases are formed at different pH values. researchgate.net At a pH of 7, the product is primarily newberyite (MgHPO₄·3H₂O), whereas at a pH of 10, a highly hydrated form of tribasic magnesium phosphate (Mg₃(PO₄)₂·22H₂O) is obtained. researchgate.net This demonstrates that pH regulation is a powerful tool for controlling the stoichiometry and hydration state of the synthesized magnesium phosphate.

Influence of Reaction Parameters on Crystallization Kinetics and Morphology

Temperature Effects on Crystallinity and Hydration State

The synthesis temperature is a critical parameter that significantly influences the nucleation, growth, crystallinity, and hydration state of this compound. Variations in reaction temperature can alter crystal size, morphology, and even the specific hydrate phase that is formed. mdpi.com

Research on magnesium phosphate chemical conversion coatings has shown that higher reaction temperatures promote the formation of more continuous, larger, and denser crystals. mdpi.com For instance, increasing the temperature can lead to more complete reaction kinetics, allowing crystals to develop fully. nih.gov One study observed that as temperature increased, the grain size, crystallinity, and coating thickness of magnesium phosphate all increased. nih.gov At 80°C, the reaction kinetics were found to be complete, allowing crystals to grow up to 70 μm. nih.gov Conversely, lower temperatures may result in insufficient reaction kinetics, preventing the formation of a crystalline nucleus. mdpi.com

The hydration state is also temperature-dependent. While specific studies on the direct precipitation of the octahydrate at various temperatures are detailed, thermal decomposition studies show the general effect of heat on hydrated magnesium phosphates. The anhydrous form of trimagnesium phosphate is typically obtained by heating the hydrated forms to temperatures above 400°C. wikipedia.org For instance, Mg₃(PO₄)₂·22H₂O can be converted to the anhydrous orthophosphate form through calcination. researchgate.netjst.go.jp This indicates that lower synthesis temperatures are necessary to retain the water of crystallization characteristic of the octahydrate form. The thermal decomposition of struvite (MgNH₄PO₄·6H₂O), a common precursor, begins at temperatures as low as 55°C, demonstrating the sensitivity of these hydrated compounds to heat. scispace.com

Table 1: Influence of Reaction Temperature on Magnesium Phosphate Properties

| Temperature Range | Effect on Crystallinity | Effect on Crystal Size/Morphology | Impact on Hydration State |

|---|---|---|---|

| Low (e.g., < 35°C) | May be insufficient for nucleation and growth. mdpi.com | Smaller, less developed crystals. | Favors formation and retention of higher hydrates. |

| Moderate (e.g., 35°C - 70°C) | Promotes good crystal growth and high purity. google.com | Formation of uniform, well-defined crystals. google.com | Stable formation of specific hydrates like the octahydrate. google.com |

| High (e.g., > 80°C) | Leads to higher levels of crystallinity. nih.gov | Results in larger, denser, and more continuous crystals. mdpi.comnih.gov | Risk of dehydration or conversion to lower hydrates or anhydrous forms. wikipedia.org |

Stoichiometric Ratios and Their Role in Product Composition

The stoichiometric ratio of magnesium to phosphate (Mg:P) in the reactant solution is a determining factor in the composition of the final product. researchgate.netjst.go.jp Precise control of this ratio is essential for the selective synthesis of trimagnesium phosphate (Mg₃(PO₄)₂) over other species like dimagnesium phosphate (MgHPO₄).

To synthesize trimagnesium phosphate, a stoichiometric Mg:P ratio of 3:2 is theoretically required. researchgate.net Studies on the synthesis of magnesium phosphate materials confirm that the reactant stoichiometry directly influences the structure and composition of the prepared samples. researchgate.netjst.go.jp For example, using a stoichiometric Mg/P ratio of 3:2 favors the formation of orthophosphate (PO₄³⁻) species like Mg₃(PO₄)₂, whereas a 1:1 ratio tends to produce pyrophosphates after calcination. researchgate.net

In practical synthesis, an excess of the magnesium source is often beneficial. High Mg/P molar ratios (above four) have been shown to increase mechanical strength in cement applications. mdpi.com A high Mg/PO₄ molar ratio of 8 was found to suppress the formation of intermediate, potassium-free magnesium phosphate hydrates in cementitious systems. iaea.org However, excessively high ratios can lead to the formation of brucite (Mg(OH)₂) as an impurity phase. mdpi.com Conversely, low Mg:P ratios can result in the incomplete reaction of phosphate precursors. researchgate.net Research on phosphate removal from wastewater also highlights the importance of this ratio; increasing the Mg:P molar ratio from 1 to 2 significantly raised the phosphate removal efficiency, demonstrating that an adequate amount of magnesium is crucial for the precipitation of magnesium phosphate compounds. researchgate.net

Table 2: Effect of Mg:P Molar Ratio on Product Composition

| Mg:P Molar Ratio | Primary Product | Potential Byproducts/Impurities | Reference |

|---|---|---|---|

| 1:1 | Dimagnesium Phosphate (MgHPO₄) or precursors to pyrophosphates. | Incomplete reaction of phosphate source. | researchgate.net |

| 3:2 (Stoichiometric) | Trimagnesium Phosphate (Mg₃(PO₄)₂) | Considered the ideal ratio for the target compound. | researchgate.net |

| > 3:2 (Slight to Moderate Excess Mg) | Trimagnesium Phosphate (Mg₃(PO₄)₂) | Suppresses intermediate hydrates. iaea.org Can enhance certain properties. mdpi.com | mdpi.comiaea.org |

| >> 3:2 (High Excess Mg) | Trimagnesium Phosphate (Mg₃(PO₄)₂) | Unreacted MgO, Brucite (Mg(OH)₂). mdpi.com | mdpi.com |

Template-Free and Low-Temperature Fabrication of Nanostructured Materials

Recent advancements have led to the development of template-free, low-temperature methods for synthesizing nanostructured magnesium phosphate materials. gfz-potsdam.denih.gov One effective strategy involves the controlled thermal decomposition of a crystalline struvite (MgNH₄PO₄·6H₂O) precursor. nih.govrsc.org This method avoids the complexities and limitations associated with conventional template-based routes. nih.govrsc.org

In this process, struvite crystals are first synthesized at ambient temperature and pressure from aqueous solutions. nih.govresearchgate.net These precursor crystals are then subjected to a mild thermal treatment, typically in the range of 70–250°C. nih.govresearchgate.net This heating process causes the release of structurally bound water (H₂O) and ammonia (B1221849) (NH₃) from the struvite. nih.gov The result is a pseudomorphic transformation of the original crystalline struvite into an amorphous, mesoporous magnesium phosphate. gfz-potsdam.denih.gov

This technique yields a material with a very uniform mesoporous structure, characterized by pore channels 2–5 nm in width, a large specific surface area of up to 300 m²/g, and a significant total pore volume. nih.gov The key advantage of this method is its controllability and reproducibility, allowing for the fabrication of high-surface-area nanostructured materials without the need for organic templates or harsh synthesis conditions. gfz-potsdam.de

Strategies for Mitigating Impurity Phases during Synthesis

Suppression of Intermediate Magnesium Phosphate Hydrates (e.g., MgHPO₄)

During the synthesis of trimagnesium phosphate, the formation of intermediate and less-desired phases, such as dimagnesium phosphate (MgHPO₄), is a common challenge. The formation of these impurity phases is highly dependent on the reaction pH. google.com

A successful strategy to suppress the formation of MgHPO₄ involves the careful control of reactant addition and pH maintenance. Specifically, the process should involve the addition of a slightly acidic monobasic monomagnesium phosphate solution to a magnesium hydroxide slurry. google.com Reversing this order of addition can lead to the formation of dimagnesium phosphate. It is crucial to maintain the pH of the reaction slurry within a narrow range of approximately 6.7 to 6.9. google.com If the pH drops to lower values, such as between 4 and 6, the formation of dimagnesium phosphate is favored over the desired trimagnesium phosphate. google.com Conversely, at a higher pH, unreacted magnesium hydroxide may remain in the final product. google.com

Methodologies for Enhancing Crystalline Purity

To obtain highly pure, crystalline trimagnesium phosphate octahydrate with uniform and well-defined crystal shapes, precise control over synthesis parameters is essential. google.com Building upon the principles for suppressing impurities, enhancing crystalline purity involves a combination of controlled temperature and pH throughout the reaction.

An effective methodology involves reacting a monobasic monomagnesium phosphate solution with a magnesium hydroxide slurry at a maintained temperature of about 35°C to 70°C, with a preferred range of 40°C to 50°C. google.com Throughout the addition of the phosphate solution to the slurry, the pH must be rigorously maintained between 6.7 and 6.9, with a pH of 6.8 being particularly desirable. google.com This careful control ensures that the reaction proceeds to completion, forming the pure trimagnesium phosphate octahydrate product without significant amounts of intermediate phases or unreacted starting materials. The total reaction time for such a process is generally between 5 to 7 hours. google.com

Comparative Synthesis and Characterization of Amorphous vs. Crystalline Trimagnesium Phosphate

Trimagnesium phosphate (TMP) can be synthesized in both amorphous (ATMP) and crystalline (CTMP) forms, with the synthesis parameters dictating the final state. biomaterials.org Both forms can be produced through an aqueous precipitation reaction. biomaterials.org The amorphous phase is often formed initially and can be converted to a crystalline state through subsequent heat treatment. researchgate.netbiomaterials.org For example, an aqueous approach can yield amorphous magnesium phosphate powder, which crystallizes upon heating. biomaterials.org Another route to amorphous magnesium phosphate is through the thermal decomposition of crystalline precursors like struvite at relatively low temperatures (70-250°C). nih.govresearchgate.net

The structural state—amorphous versus crystalline—imparts significant differences in the material's properties, particularly solubility and ion release kinetics. Characterization studies show that amorphous trimagnesium phosphate is more soluble and releases magnesium ions more readily than its crystalline counterpart. biomaterials.org In one comparative study, pellets of ATMP released more magnesium ions over a 7-day period compared to pellets of CTMP. biomaterials.org This difference in solubility and reactivity is a key distinction between the two forms. The amorphous phase is observed to crystallize between temperatures of 400-600°C. nih.gov

Table 3: Comparison of Amorphous and Crystalline Trimagnesium Phosphate

| Property | Amorphous Trimagnesium Phosphate (ATMP) | Crystalline Trimagnesium Phosphate (CTMP) |

|---|---|---|

| Synthesis Method | Aqueous precipitation biomaterials.org; Low-temperature (70-250°C) thermal decomposition of precursors (e.g., struvite). nih.govresearchgate.net | Aqueous precipitation followed by aging biomaterials.org; Heat treatment/calcination of amorphous or hydrated precursors. researchgate.netbiomaterials.org |

| Structure | Disordered, non-crystalline atomic arrangement. | Ordered, long-range atomic structure. |

| Solubility | Higher solubility. biomaterials.org | Lower solubility. biomaterials.org |

| Ion Release | Higher release of magnesium ions. biomaterials.org | Lower release of magnesium ions. biomaterials.org |

| Thermal Stability | Crystallizes upon heating (e.g., 400-600°C). nih.gov | Generally stable until higher temperatures. |

Analogous Mineral Synthesis and Crystallization Mechanisms (e.g., Bobierrite)

Bobierrite, the naturally occurring mineral form of tribasic magnesium phosphate octahydrate (Mg₃(PO₄)₂·8H₂O), provides a valuable analogue for understanding the synthesis and crystallization of this compound. handbookofmineralogy.orgwebmineral.com Its formation in nature and replication in the laboratory offer significant insights into the physicochemical conditions that govern its crystallization.

Natural Formation: In geological and biological settings, Bobierrite typically forms through the chemical alteration of pre-existing materials. azomining.com It is commonly found in guano deposits, resulting from the reaction of phosphate-rich percolating waters with magnesium-bearing minerals. handbookofmineralogy.orgwebmineral.com It also occurs as a rare alteration product of primary phosphate-bearing minerals in pegmatites and some iron mines. handbookofmineralogy.org A notable formation pathway involves the slow alteration of other magnesium phosphate minerals; for instance, struvite in water can transform into a more hydrated magnesium phosphate (Mg₃(PO₄)₂·22H₂O), which then stabilizes into Bobierrite. geoscienceworld.org

Synthetic Production: The synthesis of tribasic magnesium phosphate octahydrate analogous to Bobierrite can be achieved through controlled precipitation reactions in an aqueous environment. A common laboratory method involves the reaction of a soluble magnesium salt with a soluble phosphate source. vedantu.com

A more specific and controlled process for producing high-purity crystalline trimagnesium phosphate octahydrate involves the reaction of a monobasic monomagnesium phosphate solution with a magnesium hydroxide slurry. google.com The key to forming well-defined crystals with this method is the careful control of temperature and pH. The reaction is typically maintained at a temperature between 35°C and 70°C, while the pH is kept within a narrow range of 6.7 to 6.9. google.com Deviations from these conditions can lead to the formation of different magnesium phosphate phases or amorphous precipitates.

Crystallization Mechanisms and Structure: Bobierrite crystallizes in the monoclinic system, belonging to the space group C2/c. handbookofmineralogy.orgarizona.edu Its crystal structure is closely related to that of the vivianite (B12648973) group of minerals, which share the general formula M₃(XO₄)₂·8H₂O. arizona.edu The structure consists of complex sheets formed by octahedral edge-sharing dimers of MgO₆(H₂O)₄ and independent MgO₄(H₂O)₂ octahedra, which are linked together by PO₄ tetrahedra. arizona.edu

The morphology of Bobierrite crystals is typically acicular (needle-like), fibrous, or lath-shaped, and they often form aggregates such as fans and rosettes. handbookofmineralogy.orgazomining.com Researchers have also identified a synthetic polymorph of Mg₃(PO₄)₂·8H₂O that is isostructural with vivianite, crystallizing in the C2/m space group. arizona.edu The formation of one polymorph over the other can be influenced by the specific conditions during synthesis, including the presence of trace metal ions. arizona.edu

The table below summarizes key crystallographic and physical properties of Bobierrite.

| Property | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | handbookofmineralogy.orgazomining.com |

| Space Group | C2/c | handbookofmineralogy.orgarizona.edu |

| Cell Parameters | a = 4.667(1) Å, b = 27.926(8) Å, c = 10.067(3) Å | handbookofmineralogy.orgarizona.edu |

| β Angle | 105.01(2)° | handbookofmineralogy.orgarizona.edu |

| Formula Units (Z) | 4 | handbookofmineralogy.orgarizona.edu |

| Property | Value | Reference |

|---|---|---|

| Hardness | 2 - 2.5 | handbookofmineralogy.orgazomining.com |

| Measured Density | 2.195 g/cm³ | handbookofmineralogy.org |

| Calculated Density | 2.133 g/cm³ | handbookofmineralogy.org |

| Cleavage | Perfect on {010} | handbookofmineralogy.orgazomining.com |

| Optical Class | Biaxial (+) | handbookofmineralogy.orgazomining.com |

| Refractive Indices | α = 1.508–1.512, β = 1.514–1.520, γ = 1.541–1.543 | handbookofmineralogy.org |

Structural Characterization and Polymorphism Studies

Molecular and Crystal Structure of Magnesium Phosphate (B84403), Tribasic, Octahydrate

Characterization of Water Molecules within the Hydrate (B1144303) Structure and Hydrogen Bonding Networks

Within the crystal lattice, the water molecules participate in an extensive network of hydrogen bonds. These bonds connect the primary structural units—the phosphate tetrahedra and the magnesium octahedra—both within the complex sheets and between adjacent sheets, providing three-dimensional stability. arizona.edu The environments of the phosphate groups are nearly identical in both polymorphs. One oxygen atom of the phosphate group is bonded to two magnesium atoms within the dimeric unit, while the other three oxygen atoms each bond to a single magnesium atom. Crucially, these latter three oxygen atoms also serve as acceptors for two hydrogen bonds each, highlighting the pervasive nature of this bonding. arizona.edu

Table 1: Probable Hydrogen Bond Geometries in Bobierrite (Polymorph I)

| Donor (D) - Hydrogen (H) ... Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

|---|---|---|---|---|

| O(w1)-H(11)···O(1) | 0.83(6) | 1.95(5) | 2.745(4) | 160(5) |

| O(w1)-H(12)···O(2) | 0.86(6) | 1.83(7) | 2.670(4) | 164(6) |

| O(w2)-H(21)···O(3) | 0.81(5) | 1.94(5) | 2.721(4) | 163(4) |

| O(w2)-H(22)···O(w3) | 0.81(5) | 1.98(5) | 2.762(4) | 162(5) |

| O(w3)-H(31)···O(4) | 0.85(6) | 2.03(6) | 2.737(4) | 135(5) |

| O(w3)-H(32)···O(w4) | 0.78(6) | 2.05(6) | 2.835(4) | 177(5) |

| O(w4)-H(41)···O(4) | 0.85(7) | 2.03(6) | 2.776(4) | 145(6) |

| O(w4)-H(42)···O(w1) | 0.87(5) | 2.08(5) | 2.840(4) | 167(5) |

Polymorphism and Phase Transitions within Magnesium Phosphate Systems

Investigation of Anhydrous Polymorphs (e.g., Farringtonite, Chopinite)

The anhydrous form of tribasic magnesium phosphate, Mg₃(PO₄)₂, exhibits polymorphism, existing in different crystal structures, most notably as the minerals farringtonite and chopinite. mindat.orghandbookofmineralogy.org Farringtonite, first identified in meteorites, is the lower-pressure polymorph. schweizerbart.dehandbookofmineralogy.org Chopinite, conversely, is the high-pressure polymorph of Mg₃(PO₄)₂ and is isostructural with sarcopside. handbookofmineralogy.orgschweizerbart.de

Farringtonite crystallizes in the monoclinic system with the space group P2₁/n. mindat.org Its structure is characterized by magnesium cations occupying both five-coordinate (square pyramidal) and six-coordinate (octahedral) sites. geologyscience.ru The square pyramidal [MgO₅] polyhedra share edges to form [Mg₂O₈] dimers, which are in turn linked to (PO₄) tetrahedra and (MgO₆) octahedra. geologyscience.ru

Chopinite also crystallizes in the monoclinic system (space group P2₁/c) but possesses a structure related to the olivine (B12688019) type. handbookofmineralogy.orgschweizerbart.de This structure features strongly distorted octahedra and ordered vacancies. schweizerbart.derruff.info The magnesium and any substituting iron cations show ordering, with Mg preferentially occupying the M2 site and Fe²⁺ concentrating at the M1 site. schweizerbart.de This ordering is a consequence of accommodating the high charge of the P⁵⁺ cation. schweizerbart.de

A comparison of the crystallographic data for these two anhydrous polymorphs highlights their distinct structural arrangements.

Table 2: Crystallographic Data for Anhydrous Mg₃(PO₄)₂ Polymorphs

| Property | Farringtonite | Chopinite |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n mindat.org | P2₁/c handbookofmineralogy.orgschweizerbart.de |

| a (Å) | 7.600 mindat.org | 5.9305(7) handbookofmineralogy.org |

| b (Å) | 8.236 mindat.org | 4.7583(6) handbookofmineralogy.org |

| c (Å) | 5.076 mindat.org | 10.2566(10) handbookofmineralogy.org |

| β (°) | 94.06 mindat.org | 90.663(9) handbookofmineralogy.org |

| Unit Cell Volume (ų) | 316.93 mindat.org | 289.41(6) schweizerbart.de |

| Calculated Density (g/cm³) | 2.76 mindat.org | 3.34 handbookofmineralogy.orgschweizerbart.de |

Comparative Structural Studies of Related Hydrates (e.g., Newberyite, Struvite, Cattiite)

The broader family of magnesium phosphate hydrates includes several minerals with varying degrees of hydration and composition, which provide a basis for structural comparison. Among these are newberyite (MgHPO₄·3H₂O), struvite (MgNH₄PO₄·6H₂O), and cattiite (Mg₃(PO₄)₂·22H₂O).

Newberyite (MgHPO₄·3H₂O): This hydrated acid phosphate has a structure where Mg²⁺ ions are octahedrally coordinated by oxygen atoms from both the hydrogen phosphate groups and water molecules. Its structure is fundamentally different from tribasic magnesium phosphate octahydrate due to the presence of the hydrogen phosphate (HPO₄²⁻) anion and a lower water content. Newberyite is sometimes found as a transformation product of struvite, particularly in aged urinary calculi, suggesting a pathway of decomposition involving the loss of ammonia (B1221849) and water. nih.govsrce.hr

Struvite (MgNH₄PO₄·6H₂O): As a key component of infection-related urinary stones, struvite's structure is well-characterized. It consists of isolated [PO₄]³⁻ tetrahedra, [Mg(H₂O)₆]²⁺ octahedra, and [NH₄]⁺ ions, all linked by a three-dimensional network of hydrogen bonds. Unlike bobierrite, where water molecules are directly coordinated to magnesium in different configurations (including shared polyhedra), all six water molecules in struvite are coordinated to a single magnesium ion, forming distinct octahedral complexes. researchgate.net Under certain conditions, such as in magnesium-rich environments, struvite can transform into newberyite. researchgate.net

Cattiite (Mg₃(PO₄)₂·22H₂O): This highly hydrated magnesium phosphate represents an extreme in the hydration series. Its crystal structure is based on isolated PO₄ tetrahedra and Mg(H₂O)₆ octahedra, which are interconnected solely by hydrogen bonds. researchgate.net The structure consists of distinct layers. Some of these layers are composed of [Mg(H₂O)₆]²⁺ groups and additional "lattice" water molecules not directly bonded to the magnesium cations. researchgate.net This arrangement contrasts with the more condensed structure of bobierrite, where phosphate groups directly link magnesium octahedra into sheets.

These related hydrates illustrate how variations in the degree of hydration and the presence of other cations (like NH₄⁺) or anions (like HPO₄²⁻) lead to fundamentally different crystal structures and stabilities within the magnesium phosphate family.

Cationic Substitution Effects on Crystal Structure and Stability (e.g., Ca²⁺, K⁺ inclusion)

The substitution of magnesium by other cations, such as calcium (Ca²⁺), can significantly influence the crystal structure and stability of phosphate minerals. Due to its larger ionic radius compared to Mg²⁺ (1.00 Å versus 0.72 Å), the incorporation of Ca²⁺ into a magnesium phosphate lattice is expected to induce strain and alter unit cell parameters. mdpi.com

Studies on related phosphate systems, such as the gradual replacement of Ca²⁺ with Mg²⁺ in brushite (CaHPO₄·2H₂O), provide insight into these effects. The substitution of the smaller Mg²⁺ into the brushite lattice leads to increased disorder and amorphous content. mdpi.com Conversely, introducing larger cations like Ca²⁺ into a magnesium-dominant structure would likely expand the crystal lattice. Research investigating the interaction of phosphate species with Ca²⁺ and Mg²⁺ in aqueous solutions shows differences in coordination. For instance, the HPO₄²⁻ anion exhibits tridentate binding with Ca²⁺, which has a coordination number of 9, a more complex arrangement than typically observed with magnesium. nih.govacs.org

In systems where both Ca²⁺ and Mg²⁺ are present during crystallization, the formation of specific phases is highly dependent on the Ca:Mg ratio. For example, in hydroxyapatite (B223615) synthesis, the presence of Mg²⁺ can inhibit crystal growth, leading to the formation of a short-range order or amorphous calcium phosphate phase rather than a true substitution within the crystal lattice. mdpi.com This "poisoning" of crystal growth propagation demonstrates that even small amounts of a substituting cation can dramatically alter the final mineral phase and its crystallinity. mdpi.com While specific studies on K⁺ substitution in tribasic magnesium phosphate octahydrate are less common, the general principles of ionic size and charge difference would apply, suggesting that inclusion of the much larger K⁺ ion (ionic radius ~1.38 Å) would cause significant lattice distortion and is likely to be limited.

Thermochemical Behavior and Decomposition Kinetics

Thermal Dehydration Processes and Mechanisms

The thermochemical decomposition of Mg₃(PO₄)₂·8H₂O is primarily characterized by the sequential removal of its eight water molecules. This process, known as dehydration, has been extensively studied using techniques such as thermogravimetric analysis (TGA), differential thermogravimetry (DTG), and differential thermal analysis (DTA). researchgate.net

The dehydration of magnesium phosphate (B84403), tribasic, octahydrate is not a single-step event but occurs through multiple, often overlapping, stages upon heating. researchgate.netresearchgate.net Thermogravimetric analysis indicates that the decomposition and loss of water begins at approximately 110–150°C. core.ac.uk The complete process, resulting in a total mass loss corresponding to all eight water molecules, typically concludes by around 400°C.

| Dehydration Stage | Approximate Temperature Range (°C) | Observed Phenomenon |

|---|---|---|

| Initial Water Loss | 110 - 200 | Commencement of the release of water of hydration. |

| Final Dehydration | 200 - 400 | Completion of water removal to form the anhydrous compound. |

Mg₃(PO₄)₂·8H₂O(s) → Mg₃(PO₄)₂(s) + 8H₂O(g)

Further heating of magnesium phosphate hydrates beyond the formation of the anhydrous orthophosphate can induce phase transitions and chemical changes, leading to the formation of other phosphate species. researchgate.net Under specific heat treatment conditions, anhydrous magnesium phosphate can transform into magnesium pyrophosphate (Mg₂P₂O₇) and magnesium cyclophosphate (Mg₂P₄O₁₂). researchgate.net While the precise temperature and atmospheric conditions for these transformations from Mg₃(PO₄)₂ can vary, the formation of magnesium pyrophosphate is a common final product in the thermal decomposition of various magnesium phosphate compounds, such as MgHPO₄·3H₂O, which converts to Mg₂P₂O₇ at approximately 873 K (600°C). researchgate.netresearchgate.net An exothermic peak often observed around 700°C in DTA curves of magnesium phosphate precursors is sometimes attributed to the crystallization of amorphous anhydrous phases into crystalline structures like Mg₃(PO₄)₂ or α-Mg₂P₂O₇. researchgate.net

Kinetic Analysis of Thermal Transformations

Understanding the kinetics of the thermal dehydration of Mg₃(PO₄)₂·8H₂O is essential for controlling the process and designing industrial applications. Kinetic studies focus on determining the parameters that govern the rate of the transformation, including activation energy, the pre-exponential factor, and the reaction model.

The kinetics of the thermal dehydration of Mg₃(PO₄)₂·8H₂O have been investigated using non-isothermal thermogravimetry at different heating rates. researchgate.netcolab.ws The activation energy (Ea), which represents the minimum energy required to initiate the dehydration reaction, has been calculated using various isoconversional methods, such as the Ozawa and Kissinger-Akahira-Sunose (KAS) models. researchgate.netcolab.ws The consistency of the activation energy values obtained through these methods suggests a single, dominant mechanism for the dehydration process. researchgate.netcolab.ws The pre-exponential factor (A), related to the frequency of collisions in the correct orientation, is another key parameter determined from these analyses. Together, Ea and A are used in the Arrhenius equation to describe the temperature dependence of the reaction rate.

| Kinetic Parameter | Method of Determination | Significance |

|---|---|---|

| Activation Energy (Ea) | Isoconversional methods (e.g., Ozawa, KAS) | Indicates the temperature sensitivity of the reaction rate. researchgate.netcolab.ws |

| Pre-exponential Factor (A) | Arrhenius plot, Coats-Redfern method | Relates to the frequency of effective molecular collisions. researchgate.net |

To elucidate the physical mechanism of the dehydration process, kinetic data are often fitted to various solid-state reaction models. For the thermal dehydration of Mg₃(PO₄)₂·8H₂O, studies have shown that the reaction mechanism is best described by a model of random nucleation and subsequent growth. researchgate.netcolab.ws

Specifically, the Avrami-Erofeev equation (A3/2 model) has been identified as providing the best fit for the experimental data. researchgate.netcolab.ws This model posits that the transformation begins with the formation of stable nuclei at random locations within the parent solid. These nuclei then grow in three dimensions, and the reaction rate is determined by the rate of nucleation and the rate of growth of these new phase boundaries. The applicability of the Avrami-Erofeev model indicates that the dehydration of magnesium phosphate, tribasic, octahydrate is a process controlled by nucleation and growth phenomena. researchgate.netcolab.ws

Influence of Heating Rate and Gaseous Environment on Decomposition

The kinetics of the thermal dehydration of this compound (Mg₃(PO₄)₂·8H₂O) are significantly influenced by the applied heating rate. Studies using thermogravimetry at various heating rates have shown that as the rate of heating increases, the decomposition temperatures shift to higher values. researchgate.net Despite this shift, the activation energies calculated for the dehydration step remain consistent, which indicates a single, uniform mechanism for the water loss. researchgate.net The kinetic model that best describes this dehydration reaction is the Avrami–Erofeev equation (A 3/2 model), which corresponds to a random nucleation and growth mechanism. researchgate.net

Research on the thermal decomposition of magnesium phosphate hydrates is typically conducted under inert atmospheres, such as nitrogen, to prevent reactions with atmospheric components. researchgate.net While specific comparative studies on the influence of different gaseous environments (e.g., air, CO₂, vacuum) on the decomposition of the octahydrate are not extensively detailed in recent literature, studies on similar compounds like hydromagnesite (B1172092) show that the partial pressure of the gaseous environment, particularly CO₂, can strongly influence the decomposition pathways. uclan.ac.uk For hydromagnesite, an increased partial pressure of carbon dioxide can separate a single decarbonation step into multiple distinct stages at different temperatures. uclan.ac.uk

High-Pressure and High-Temperature Structural Stability and Phase Equilibria

At high temperatures, this compound first undergoes dehydration to form anhydrous trimagnesium phosphate (Mg₃(PO₄)₂). The stability and phase relationships of this anhydrous compound have been investigated under extreme pressure and temperature conditions, revealing several polymorphs. copernicus.orgresearchgate.net The primary polymorphs of Mg₃(PO₄)₂ are designated as Mg₃(PO₄)₂-I (the mineral farringtonite), Mg₃(PO₄)₂-II (the mineral chopinite), and Mg₃(PO₄)₂-III, a high-pressure phase. researchgate.netresearchgate.net

Experimental studies on phase equilibria have been conducted at pressures up to 3 GPa and temperatures up to 1000 °C. copernicus.org These investigations are crucial for establishing a thermodynamic framework for the MgO–P₂O₅–H₂O system. copernicus.org Farringtonite (Mg₃(PO₄)₂-I) is the stable low-pressure form, while chopinite (Mg₃(PO₄)₂-II) and Mg₃(PO₄)₂-III are high-pressure polymorphs. researchgate.net

Compressibility Studies and Determination of Bulk Moduli

Compressibility studies on the anhydrous polymorphs of trimagnesium phosphate have been performed using synchrotron-based multi-anvil apparatus to determine their response to high pressure. copernicus.org The bulk modulus (K₀), which is a measure of a substance's resistance to uniform compression, has been determined for these phases. Chopinite (Mg₃(PO₄)₂-II), which has a structure based on olivine (B12688019) with ordered vacancies, is notably more compressible than its silicate (B1173343) homeotype, forsterite. copernicus.org The bulk modulus for chopinite is reported as 81.6 GPa. copernicus.orgcopernicus.org This value is significantly lower than that of forsterite (approximately 127 GPa), indicating a greater reduction in volume under pressure for the phosphate mineral. copernicus.org

Table 1: Bulk Moduli of Trimagnesium Phosphate Polymorphs and Related Minerals

| Compound/Mineral | Formula | Bulk Modulus (K₀) in GPa |

| Chopinite | Mg₃(PO₄)₂-II | 81.6 copernicus.orgcopernicus.org |

| Althausite | Mg₂PO₄OH | 64.5 copernicus.org |

| Hydroxylwagnerite | Mg₂PO₄OH | 88.4 copernicus.org |

| Forsterite (Silicate Homeotype) | Mg₂SiO₄ | 127 copernicus.org |

Anisotropic Thermal Expansion Coefficients

The anhydrous polymorphs of trimagnesium phosphate exhibit anisotropic thermal expansion, meaning the expansion varies along different crystallographic axes upon heating. copernicus.org This thermal anisotropy is most pronounced in farringtonite (Mg₃(PO₄)₂-I) and is less significant in chopinite (Mg₃(PO₄)₂-II). copernicus.orgcopernicus.org The strong anisotropy in farringtonite is attributed to its crystal structure, particularly the arrangement of MgO₆ octahedra and PO₄ tetrahedra, which restricts expansion along the c-axis. copernicus.org

Volumetric thermal expansion coefficients for the three main polymorphs have been determined from high-temperature studies. researchgate.net These coefficients quantify the change in volume per unit change in temperature.

Table 2: Volumetric Thermal Expansion Coefficients of Mg₃(PO₄)₂ Polymorphs

| Polymorph | Volumetric Thermal Expansion Coefficient (K⁻¹) |

| Mg₃(PO₄)₂-I (Farringtonite) | 3.31(4)×10⁻⁵ researchgate.net |

| Mg₃(PO₄)₂-II (Chopinite) | 3.91(4)×10⁻⁵ researchgate.net |

| Mg₃(PO₄)₂-III | 3.25(5)×10⁻⁵ researchgate.net |

Phase Transition Behavior under Extreme Pressure-Temperature Regimes

The phase transitions between the polymorphs of Mg₃(PO₄)₂ are dependent on both pressure and temperature. At ambient pressure, the high-pressure phases Mg₃(PO₄)₂-II and Mg₃(PO₄)₂-III are metastable and undergo irreversible phase transitions to the stable Mg₃(PO₄)₂-I (farringtonite) form upon heating. researchgate.netresearchgate.net The transition from Mg₃(PO₄)₂-III to Mg₃(PO₄)₂-I occurs at 1023 K (750 °C), while the transition from Mg₃(PO₄)₂-II to Mg₃(PO₄)₂-I happens at a slightly higher temperature of 1073 K (800 °C). researchgate.netresearchgate.net

The equilibrium between farringtonite (I) and the high-pressure polymorph II has been experimentally determined and can be described by the following equation: P (bars) = -772 + 8.13 T (K). researchgate.net This relationship makes the transition a useful reference for calibrating pressure in experimental apparatus at pressures below 10 kbar. researchgate.net

Table 3: High-Temperature Phase Transitions of Mg₃(PO₄)₂ Polymorphs at Ambient Pressure

| Transition | Transition Temperature (K) | Transition Temperature (°C) | Nature of Transition |

| Mg₃(PO₄)₂-III → Mg₃(PO₄)₂-I | 1023 researchgate.netresearchgate.net | 750 | Irreversible |

| Mg₃(PO₄)₂-II → Mg₃(PO₄)₂-I | 1073 researchgate.netresearchgate.net | 800 | Irreversible |

Thermodynamic Characterization of Thermal Processes (e.g., Enthalpy, Entropy, Gibbs Free Energy of Dehydration)

The dehydration of this compound is an endothermic process, requiring an input of energy to break the bonds holding the water molecules within the crystal lattice. The thermodynamic functions for this process, including the change in activation enthalpy (ΔH), activation entropy (ΔS), and activation Gibbs free energy (ΔG*), have been calculated from non-isothermal kinetic studies using activated complex theory. researchgate.net

The results consistently indicate that the dehydration reaction is a non-spontaneous process under standard conditions, as reflected by a positive Gibbs free energy of activation. researchgate.net This signifies that the removal of water of crystallization is not thermodynamically favorable without the continuous introduction of heat. researchgate.net Similar findings have been reported for other hydrated forms of the same compound, such as Mg₃(PO₄)₂·22H₂O, where the dehydration was also found to be endothermic and non-spontaneous. dergipark.org.trdergipark.org.tr

Table 4: Thermodynamic Characteristics of the Dehydration Process

| Thermodynamic Parameter | Symbol | Characteristic |

| Activation Enthalpy | ΔH | Positive (Endothermic) dergipark.org.trdergipark.org.tr |

| Activation Gibbs Free Energy | ΔG | Positive (Non-spontaneous) researchgate.netdergipark.org.trdergipark.org.tr |

| Activation Entropy | ΔS* | Calculated from kinetic studies researchgate.net |

Chemical Reactivity, Surface Chemistry, and Environmental Interactions

Aqueous Dissolution Mechanisms and Solubility Equilibria

Trimagnesium phosphate (B84403) octahydrate is characterized by its low solubility in water, a property that is significantly influenced by the chemical conditions of the aqueous environment. laboratorynotes.comfao.org Its dissolution is not a simple process of dissociation but involves complex equilibria, including pH-dependent reactions and hydrolysis.

The solubility of magnesium phosphate, tribasic, octahydrate is highly dependent on pH. It is practically insoluble in water but readily dissolves in dilute mineral acids. fao.orgvulcanchem.comanishchemicals.com This behavior is a consequence of the basic nature of the phosphate anion (PO₄³⁻), which reacts with hydrogen ions (H⁺) in acidic solutions.

In acidic environments, the phosphate ions are protonated to form species such as HPO₄²⁻, H₂PO₄⁻, and ultimately phosphoric acid (H₃PO₄). This consumption of phosphate ions shifts the dissolution equilibrium to the right, favoring the dissolution of the magnesium phosphate salt. For example, the reaction with hydrochloric acid proceeds as follows:

Mg₃(PO₄)₂·8H₂O + 6HCl → 3MgCl₂ + 2H₃PO₄ + 8H₂O vulcanchem.com

Conversely, as the pH increases, the concentration of hydrogen ions decreases, leading to a lower extent of protonation of the phosphate ions and thus, a decrease in the solubility of trimagnesium phosphate. laboratorynotes.com In strongly alkaline conditions, the common ion effect and the potential formation of magnesium hydroxide (B78521) can further suppress its solubility. vulcanchem.com

Table 1: pH-Dependent Solubility of Trimagnesium Phosphate

| pH Condition | Solubility Behavior | Predominant Reaction |

|---|---|---|

| Acidic (e.g., in dilute HCl) | High solubility | Mg₃(PO₄)₂ + H⁺ → Mg²⁺ + Hₓ(PO₄)⁽³⁻ˣ⁾⁻ |

| Neutral (e.g., in pure water) | Low solubility | Mg₃(PO₄)₂ ⇌ 3Mg²⁺ + 2PO₄³⁻ |

This table provides an interactive summary of the pH-dependent solubility.

In aqueous media, trimagnesium phosphate octahydrate undergoes partial hydrolysis. This reaction involves the interaction of the phosphate ions with water molecules, leading to the formation of magnesium hydroxide and phosphoric acid. byjus.com The equilibrium for this reaction can be represented as:

Mg₃(PO₄)₂·8H₂O(s) + 6H₂O(l) ⇌ 3Mg(OH)₂(s) + 2H₃PO₄(aq)

Acid-Base Reactions and Complexation Chemistry

The chemical reactivity of trimagnesium phosphate octahydrate is defined by classic acid-base reactions and its participation in complexation equilibria. As a salt of a weak acid (phosphoric acid) and a relatively strong base (magnesium hydroxide), it exhibits characteristic reactions in both acidic and alkaline solutions. vulcanchem.com

In acidic solutions, it acts as a base, neutralizing acids as shown in the reaction with HCl. vulcanchem.combyjus.com In strongly alkaline media, such as in the presence of sodium hydroxide, it can react to form sodium phosphate and precipitate magnesium hydroxide:

Mg₃(PO₄)₂·8H₂O + 6NaOH → 2Na₃PO₄ + 3Mg(OH)₂↓ + 8H₂O

Magnesium ions (Mg²⁺) are classified as hard acids and therefore have a tendency to form complexes with ligands containing hard donor atoms, such as the oxygen atoms in phosphate groups. mdpi.com The interaction between Mg²⁺ and phosphate is crucial in many biological systems. nih.gov In solution, magnesium ions can coordinate with phosphate anions, and this complexation can influence the solubility and bioavailability of both magnesium and phosphate. tandfonline.comacs.org The formation of these complexes is a key aspect of its chemistry, affecting its behavior in various environments. laboratorynotes.com

Ion Exchange and Interaction with Dissolved Species (e.g., Sulfate (B86663), other Mineral Ions)

Trimagnesium phosphate octahydrate can interact with various dissolved ionic species in an aqueous environment. These interactions can involve ion exchange or precipitation reactions. For instance, one method of synthesizing trimagnesium phosphate octahydrate involves the reaction of a soluble magnesium salt, like magnesium sulfate, with a soluble phosphate salt, such as trisodium (B8492382) phosphate:

3MgSO₄ + 2Na₃PO₄ → Mg₃(PO₄)₂↓ + 3Na₂SO₄

This precipitation reaction demonstrates the strong interaction between magnesium and phosphate ions that leads to the formation of the sparingly soluble salt, effectively removing these ions from the solution.

The surface of magnesium phosphate particles can also interact with other mineral ions present in solution, such as calcium (Ca²⁺). acs.org Studies on related systems have shown that phosphate can co-adsorb with cations like Ca²⁺ and Mg²⁺ onto mineral surfaces, forming ternary surface complexes. acs.org This indicates that the surface of solid trimagnesium phosphate can act as a site for interaction with other dissolved minerals, potentially leading to surface composition changes or the incorporation of other ions into the crystal lattice.

Interfacial Phenomena and Surface Modification Studies

The interface between solid trimagnesium phosphate and a surrounding medium, particularly aqueous solutions, is the site of important chemical and physical processes. Understanding these interfacial phenomena is critical for applications ranging from biomaterials to industrial processes.

Surface modification is a key area of study, particularly in the context of improving the properties of magnesium-based materials. For example, phosphate chemical conversion coatings are applied to magnesium and its alloys to enhance corrosion resistance and biocompatibility for use in biomedical implants. researchgate.netelectrochemsci.orgnih.govmdpi.com These coatings, which can be composed of magnesium phosphates, create a more stable surface layer that controls the degradation rate of the underlying magnesium metal in physiological environments. electrochemsci.orgmdpi.com The formation of such a layer is a direct application of the controlled precipitation and interfacial chemistry of magnesium phosphate.

The surface of magnesium phosphate can adsorb various molecules and ions from its surroundings. Magnesium-based materials, including oxides and phosphates, are known to be effective adsorbents for aqueous phosphate ions, a property relevant to wastewater treatment and nutrient recovery. rsc.orgplos.org

The adsorption process is influenced by factors such as pH, the concentration of phosphate in the solution, and the specific surface area of the material. plos.orgrsc.org The mechanism of adsorption can involve electrostatic attraction and the formation of inner-sphere or outer-sphere complexes on the surface. rsc.org Desorption, the reverse process, is often not fully reversible, indicating that some of the adsorbed species are bound through stronger chemical interactions (chemisorption). researchgate.net The adsorption-desorption characteristics are crucial for understanding the environmental fate of magnesium phosphate and its potential use as a material for controlling nutrient levels in aqueous systems.

Table 2: Summary of Research Findings on Phosphate Adsorption by Mg-based Materials

| Study Focus | Key Finding | Implication for Trimagnesium Phosphate |

|---|---|---|

| Kinetics and Equilibrium | Adsorption often follows pseudo-second-order kinetics and Langmuir isotherm models. plos.org | Suggests chemisorption is a likely mechanism on the surface. |

| pH Effects | Adsorption capacity is generally high over a wide pH range (e.g., 3-10). rsc.orgplos.org | The surface can interact with phosphate ions under various environmental conditions. |

| Influence of Other Ions | The presence of ions like Ca²⁺ and Fe³⁺ can enhance phosphate adsorption. plos.org | Interactions in complex aqueous systems can be synergistic. |

This interactive table summarizes key findings from studies on phosphate adsorption relevant to magnesium phosphate.

Surface Charge and Zeta Potential Investigations

The surface charge characteristics of tribasic magnesium phosphate octahydrate are crucial for understanding its behavior in various environments, including geochemical and biological systems. While extensive data specifically for the octahydrate form is limited, research on related magnesium phosphate materials provides significant insights.

Investigations into mesoporous magnesium phosphate nanoparticles have determined a negative surface zeta potential. In one study, the zeta potential was measured to be -7.4 mV. researchgate.net This negative charge is attributed to the deprotonation of hydroxyl (-OH) groups on the phosphate moiety at the particle's surface. researchgate.net The pH of the surrounding solution is a critical factor influencing this surface charge, as it dictates the extent of protonation or deprotonation of surface functional groups. rsc.org

For phosphate-based materials in general, the surface charge is a key determinant of their interaction with ions in a solution. rsc.org A negative surface charge, as indicated by the negative zeta potential, suggests that the surface of tribasic magnesium phosphate octahydrate particles will interact with cations in the environment. This property is fundamental to its role in geochemical processes and its interactions within soil matrices.

It is important to note that the zeta potential is not a fixed value but is dependent on the specific conditions of the aqueous environment, such as pH and ionic strength. rsc.orgcolostate.edu For instance, the isoelectric point (the pH at which the net surface charge is zero) for magnesium oxide, a related compound, is around pH 11, indicating a positive charge over a wide pH range below this value. rsc.org However, the presence of phosphate groups significantly alters the surface chemistry, leading to the observed negative zeta potential under more neutral conditions for magnesium phosphate. researchgate.net

Table 1: Zeta Potential of Mesoporous Magnesium Phosphate Nanoparticles

| Material | Zeta Potential (mV) | Attributed To |

|---|

This table is based on data for a related magnesium phosphate material and serves as an indicator for the expected surface charge properties of tribasic magnesium phosphate octahydrate.

Role in Geochemical Cycles and Mineral Formation in Natural Systems

Tribasic magnesium phosphate octahydrate, known in its mineral form as bobierrite, plays a role in the geochemical cycling of magnesium and phosphorus, particularly in specific natural settings. mdpi.comgeologyscience.com Its formation and persistence are governed by the local concentrations of magnesium and phosphate ions, pH, and the presence of other ions that can form less soluble phosphate minerals.

The formation of magnesium phosphate minerals, including bobierrite, is favored in environments with a high abundance of magnesium. mdpi.com While calcium phosphate minerals are generally the solubility-limiting phase for phosphate in many soil types, particularly calcareous soils, magnesium phosphates can precipitate in localized regions where magnesium concentrations are significantly elevated. mdpi.comresearchgate.net Such conditions can arise from the weathering of magnesium-rich parent materials or through specific amendment applications. mdpi.com

Research has shown that in mixed calcium and magnesium solutions, the formation of magnesium phosphate minerals does not occur unless the concentration of magnesium is overwhelmingly higher than that of calcium (e.g., a Ca:Mg ratio of 1:8). mdpi.comresearchgate.net This underscores the specific geochemical niche required for the natural formation of tribasic magnesium phosphate octahydrate. Under physiological conditions of pH, temperature, and ion concentrations, the precipitation of magnesium phosphates like bobierrite does not readily occur, requiring concentrations 10-100 times higher than physiological levels. nih.gov

Magnesium's role in prebiotic geochemistry is also significant, with magnesium pyrophosphate forming under mild abiotic hydrothermal conditions from magnesium salts and orthophosphate. nih.gov This highlights the fundamental role of magnesium in phosphate chemistry under various geological conditions.

The interaction of tribasic magnesium phosphate octahydrate with other soil mineral phases is a complex process influenced by its solubility and surface chemistry. Due to the generally higher solubility of magnesium phosphates compared to calcium phosphates, their persistence and interactions in soil are distinct. mdpi.com

In the broader context of the magnesium cycle in soil, magnesium is released from the weathering of primary minerals and participates in adsorption and desorption processes on soil particles. rsc.org When tribasic magnesium phosphate octahydrate is present, it can contribute to the pool of available magnesium and phosphate in the soil solution through dissolution.

The interaction with clay minerals is of particular interest. Clay minerals, with their high surface area and cation exchange capacity, can influence the precipitation and dissolution of magnesium-containing phases. nih.govresearchgate.net Studies on magnesium phosphate bone cements have shown that the incorporation of clay minerals like laponite, sepiolite, or halloysite (B83129) can affect the material's degradation performance in simulated body fluid and phosphate buffer solutions. nih.gov This suggests that in a soil environment, clay minerals could similarly influence the dissolution rate of tribasic magnesium phosphate octahydrate. The interaction is likely to involve surface adsorption of dissolved magnesium and phosphate ions onto the clay mineral surfaces. embrapa.br

Furthermore, the interaction with iron oxides is a critical aspect of phosphorus geochemistry in soils. mdpi.comscielo.br Phosphate ions have a high affinity for iron oxide surfaces, forming inner-sphere complexes. scielo.br While this is a general mechanism for phosphate retention in soils, the dissolution of tribasic magnesium phosphate octahydrate would release phosphate ions that could then be adsorbed by iron oxides like goethite and hematite. mdpi.com The presence of other ions and natural organic matter can, in turn, influence this adsorption process. nih.govresearchgate.net The relatively higher solubility of magnesium phosphate means it could act as a transient source of phosphate that subsequently interacts with more stable mineral phases in the soil.

Advanced Analytical and Characterization Techniques for Research

Spectroscopic Probes for Chemical Structure and Bonding

Spectroscopy offers a powerful suite of non-destructive techniques to probe the molecular structure and bonding within the compound. By analyzing the interaction of electromagnetic radiation with the material, researchers can obtain detailed information about its constituent functional groups and their local chemical environments.

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique used to identify the vibrational modes of the phosphate (B84403) (PO₄³⁻) and water (H₂O) groups within the crystal lattice of magnesium phosphate, tribasic, octahydrate. The infrared spectrum reveals characteristic absorption bands corresponding to the stretching and bending vibrations of these molecular units.

The phosphate anion, having a tetrahedral geometry, exhibits several distinct vibrational modes. The primary bands observed in the FTIR spectrum are associated with the P-O stretching and O-P-O bending vibrations. researchgate.net Bands in the region of 950-1100 cm⁻¹ are typically assigned to the asymmetric and symmetric stretching vibrations of the P-O bonds. researchgate.net The O-P-O bending vibrations are found at lower wavenumbers, generally in the 400-640 cm⁻¹ range. researchgate.net

The presence of eight water molecules of hydration gives rise to prominent bands in the higher frequency region of the spectrum. A broad absorption band is typically observed between 3000 and 3600 cm⁻¹, which corresponds to the symmetric and asymmetric O-H stretching vibrations of the water molecules. The bending vibration of H₂O (the H-O-H scissoring mode) appears as a distinct peak around 1600-1650 cm⁻¹. The presence and characteristics of these water-related bands confirm the hydrated nature of the compound.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| 3000 - 3600 | Water (H₂O) | O-H Stretching |

| 1600 - 1650 | Water (H₂O) | H-O-H Bending |

| 950 - 1100 | Phosphate (PO₄³⁻) | P-O Stretching (Asymmetric and Symmetric) researchgate.net |

| 400 - 640 | Phosphate (PO₄³⁻) | O-P-O Bending researchgate.net |

Raman spectroscopy serves as a complementary technique to FTIR for probing the vibrational modes of this compound. It is particularly sensitive to the symmetric vibrations of non-polar bonds, providing a unique "structural fingerprint" of the compound.

In the Raman spectrum of this compound, the most intense band is typically the symmetric stretching vibration (ν₁) of the phosphate (PO₄³⁻) group, which appears as a sharp peak around 983 cm⁻¹. researchgate.net This distinct peak is highly characteristic of the orthophosphate anion. Other vibrational modes, including the asymmetric stretching (ν₃) and the bending modes (ν₂, ν₄) of the phosphate group, are also observed, though often with lower intensity. researchgate.net

The Mg-O bonds also give rise to bands in the lower frequency region of the Raman spectrum, typically around 420 cm⁻¹, which are assigned to Mg-O bending and symmetric stretching modes. researchgate.net By analyzing the number, position, and width of the Raman bands, researchers can gain insights into the crystalline symmetry, polymorphism, and the presence of any structural disorder within the material. researchgate.netnih.gov

Table 2: Key Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| ~983 | Phosphate (PO₄³⁻) | ν₁ Symmetric Stretching researchgate.net |

| ~420 | Magnesium-Oxygen | Mg-O Bending and Stretching researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful tool for investigating the local chemical environment of phosphorus atoms within the magnesium phosphate structure. researchgate.net Since ³¹P is a medium sensitivity nucleus with a 100% natural abundance, it yields sharp, well-resolved signals. huji.ac.il

The chemical shift of the ³¹P nucleus is highly sensitive to its coordination, the nature of the surrounding atoms, and the P-O-P bond linkages. researchgate.net In solid-state ³¹P MAS (Magic Angle Spinning) NMR, different phosphate units (Qⁿ, where n is the number of bridging oxygen atoms) can be resolved. For an isolated orthophosphate group like that in tribasic magnesium phosphate, a single sharp resonance is expected. The precise chemical shift can be influenced by the interaction with Mg²⁺ cations, which act as network modifiers. researchgate.net

NMR studies can help distinguish between different crystalline and amorphous phases of magnesium phosphate and provide insights into the connectivity of the phosphate tetrahedra in more complex phosphate structures. researchgate.net The technique is also used to study the interaction of phosphate groups with magnesium ions in solution, where changes in chemical shifts can indicate binding events. nih.govresearchgate.net

Table 3: Application of ³¹P NMR in Phosphate Analysis

| NMR Parameter | Information Provided |

|---|---|

| Chemical Shift | Local chemical environment, coordination of phosphorus, and influence of surrounding cations (e.g., Mg²⁺). researchgate.netnih.gov |

| Signal Multiplicity/Coupling | Connectivity between phosphate units (P-O-P bonds). researchgate.net |

| Linewidth | Degree of crystallinity or structural disorder. |

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides information on the electronic structure and local coordination environment of a selected element. For magnesium phosphate, Phosphorus K-edge X-ray Absorption Near-Edge Structure (XANES) spectroscopy is particularly valuable for characterizing the speciation of phosphorus. researchgate.netacs.org

The P K-edge XANES spectrum is generated by exciting a 1s core electron of the phosphorus atom to unoccupied states. The resulting spectrum exhibits features, most notably the main absorption edge or "white line," whose energy and shape are characteristic of the oxidation state and coordination geometry of the phosphorus atom. slu.seescholarship.org For orthophosphate compounds, the primary peak at the absorption edge typically appears around 2154.5 ± 0.4 eV. researchgate.net

While the XANES spectra of many simple orthophosphates can be very similar, subtle differences in the pre-edge and post-edge regions can be used as a fingerprint to distinguish between different phosphate minerals and coordination environments. researchgate.netacs.orgrsc.org This high structural sensitivity allows P K-edge XANES to probe the local structure up to a distance of 5-6 Å from the absorbing phosphorus atom. acs.orgslu.se

Table 4: P K-edge XANES Features for Phosphate Characterization

| Spectral Feature | Typical Energy (eV) | Information Gained |

|---|---|---|

| Absorption Edge ("White Line") | ~2154.5 | Correlates with P oxidation state and coordination; characteristic of orthophosphates. researchgate.net |

| Pre-edge and Post-edge Features | Variable | Provides a fingerprint of the local coordination environment and distinguishes between different phosphate species. acs.orgrsc.org |

Thermal Analysis for Phase Transitions and Decomposition

Thermal analysis techniques are employed to study the changes in the physical and chemical properties of a material as a function of temperature. These methods are essential for understanding the thermal stability and decomposition pathways of hydrated compounds like this compound.